Cas no 1807118-89-3 (5-Bromo-3-difluoromethyl-2-nitropyridine)

5-Bromo-3-difluoromethyl-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-difluoromethyl-2-nitropyridine
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- インチ: 1S/C6H3BrF2N2O2/c7-3-1-4(5(8)9)6(10-2-3)11(12)13/h1-2,5H
- InChIKey: NKNBWYYJCFFXPB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(F)F)=C1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 200
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-Bromo-3-difluoromethyl-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013395-250mg |
5-Bromo-3-difluoromethyl-2-nitropyridine |
1807118-89-3 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029013395-1g |
5-Bromo-3-difluoromethyl-2-nitropyridine |
1807118-89-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
5-Bromo-3-difluoromethyl-2-nitropyridine 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
5-Bromo-3-difluoromethyl-2-nitropyridineに関する追加情報
Introduction to 5-Bromo-3-difluoromethyl-2-nitropyridine (CAS No. 1807118-89-3)
5-Bromo-3-difluoromethyl-2-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807118-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with bromine, a difluoromethyl group, and a nitro group, making it a versatile intermediate for synthesizing more complex molecules.
The structural configuration of 5-Bromo-3-difluoromethyl-2-nitropyridine imparts unique electronic and steric properties that make it valuable in medicinal chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures commonly found in active pharmaceutical ingredients (APIs). Additionally, the electron-withdrawing nature of the nitro group and the electron-donating effect of the difluoromethyl group contribute to its reactivity and influence its interaction with biological targets.
In recent years, there has been growing interest in developing novel compounds with pyridine scaffolds due to their prevalence in biologically active molecules. Studies have demonstrated that pyridine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 5-Bromo-3-difluoromethyl-2-nitropyridine positions it as a promising candidate for further exploration in drug discovery.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the pyridine core with electron-withdrawing groups like the nitro and difluoromethyl substituents, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. The bromine atom further facilitates the introduction of additional functional groups to enhance potency and reduce off-target effects.
Recent advancements in computational chemistry have also highlighted the potential of 5-Bromo-3-difluoromethyl-2-nitropyridine as a building block for virtual screening campaigns. Molecular docking studies have shown that this compound can interact with specific binding pockets on protein targets, suggesting its suitability for designing next-generation therapeutics. The combination of experimental synthesis and computational modeling has accelerated the discovery process, enabling researchers to rapidly identify lead compounds with optimized pharmacokinetic profiles.
The agrochemical industry has also recognized the utility of 5-Bromo-3-difluoromethyl-2-nitropyridine in developing novel pesticides and herbicides. Pyridine-based compounds are known for their efficacy against a broad spectrum of pests due to their ability to disrupt essential metabolic pathways. The structural features of this compound make it an attractive precursor for synthesizing molecules that exhibit enhanced bioactivity while maintaining environmental safety.
In conclusion, 5-Bromo-3-difluoromethyl-2-nitropyridine (CAS No. 1807118-89-3) represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceutical and agrochemical applications. Its unique structural attributes and reactivity profile make it a valuable tool for researchers seeking to develop innovative treatments for human diseases and improve agricultural productivity. As research continues to uncover new synthetic methodologies and biological targets, the importance of this compound is likely to grow even further.
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